3',5'-Dimethyl-3-(2-methylphenyl)propiophenone
Description
3',5'-Dimethyl-3-(2-methylphenyl)propiophenone is a substituted propiophenone derivative characterized by three methyl groups: two on the meta positions (3' and 5') of the ketone-bearing phenyl ring and one on the ortho position (2-) of the adjacent phenyl ring. Its molecular formula is C₁₈H₂₀O, with a molecular weight of 252.36 g/mol (CAS: 898789-60-1) .
Properties
IUPAC Name |
1-(3,5-dimethylphenyl)-3-(2-methylphenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O/c1-13-10-14(2)12-17(11-13)18(19)9-8-16-7-5-4-6-15(16)3/h4-7,10-12H,8-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIHJRQPSNGVJIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CCC(=O)C2=CC(=CC(=C2)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80644027 | |
| Record name | 1-(3,5-Dimethylphenyl)-3-(2-methylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80644027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898789-60-1 | |
| Record name | 1-Propanone, 1-(3,5-dimethylphenyl)-3-(2-methylphenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898789-60-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3,5-Dimethylphenyl)-3-(2-methylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80644027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Friedel-Crafts Acylation Route
The most common synthetic approach to 3',5'-Dimethyl-3-(2-methylphenyl)propiophenone involves Friedel-Crafts acylation, a classical electrophilic aromatic substitution reaction. The general procedure includes:
- Starting Materials: 2-methylbenzoyl chloride (or a related substituted benzoyl chloride) and a suitable methyl-substituted aromatic compound (e.g., 3,5-dimethylbenzene or 2-methylbenzene).
- Catalyst: A Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), is employed to activate the acyl chloride.
- Solvent: Non-protic, inert organic solvents such as dichloromethane (CH₂Cl₂) or benzene are used to maintain anhydrous conditions.
- Reaction Conditions: The reaction is conducted under strictly anhydrous conditions to prevent catalyst deactivation and side reactions. Temperature control is critical, often maintained between 0 to 5°C during reagent addition to control the exothermic nature of the reaction, followed by stirring at ambient or slightly elevated temperatures to complete the reaction.
$$
\text{2-methylbenzoyl chloride} + \text{3,5-dimethylbenzene} \xrightarrow[\text{anhydrous}]{\text{AlCl}_3} \text{this compound}
$$
This method yields the target ketone via electrophilic substitution of the acyl group onto the aromatic ring.
- The reaction requires strict exclusion of moisture to prevent hydrolysis of AlCl₃ and acid chloride.
- Post-reaction workup involves quenching with ice-water or dilute acid to decompose the complex and isolate the product.
- Purification is typically achieved by recrystallization or chromatography.
Grignard Reagent Route
An alternative synthetic method involves the use of Grignard reagents to form the ketone:
- Preparation of Grignard Reagent: 2-methylphenylmagnesium bromide is prepared by reacting 2-bromotoluene with magnesium turnings in anhydrous ether or tetrahydrofuran (THF).
- Reaction with Acyl Chloride: The Grignard reagent is then reacted with 3,5-dimethylbenzoyl chloride under inert atmosphere (nitrogen or argon) to prevent oxidation.
- Workup: The reaction mixture is quenched with dilute acid to yield the ketone product.
This method provides a route to the ketone via nucleophilic addition of the Grignard reagent to the acyl chloride.
- Offers better control over regioselectivity.
- Can be performed under milder conditions compared to Friedel-Crafts acylation.
- Requires strict anhydrous and oxygen-free conditions.
- Preparation of Grignard reagents can be sensitive and sometimes challenging on large scale.
Industrial Production Considerations
In industrial settings, the synthesis of this compound is optimized for scalability, yield, and purity:
- Continuous Flow Reactors: Employed to enhance reaction control, heat dissipation, and safety, allowing precise control over temperature, pressure, and reactant feed rates.
- Automated Systems: Used for reagent addition and monitoring to ensure reproducibility and minimize human error.
- Catalyst Recovery: Aluminum chloride is typically recovered and recycled to reduce costs and environmental impact.
- Purification: Large-scale purification may involve crystallization and solvent extraction rather than chromatography to reduce costs.
- Data Table: Comparative Summary of Preparation Methods
| Aspect | Friedel-Crafts Acylation | Grignard Reagent Route | Industrial Adaptations |
|---|---|---|---|
| Starting Materials | 2-methylbenzoyl chloride, methylated benzene | 2-bromotoluene, magnesium, acyl chloride | Same as lab scale, but optimized feedstocks |
| Catalyst | Anhydrous AlCl₃ | None (Grignard reagent formation requires Mg) | Catalyst recovery and recycling systems |
| Solvent | Dichloromethane, benzene | Ether, tetrahydrofuran (THF) | Solvent recovery and reuse |
| Reaction Conditions | 0-5°C during addition, anhydrous, inert | Inert atmosphere, anhydrous, mild temperatures | Continuous flow, automated control |
| Yield | Moderate to high (typically >70%) | Moderate to high | Optimized for maximum yield and purity |
| Purification | Recrystallization, chromatography | Acid quench, extraction, recrystallization | Crystallization, solvent extraction |
| Scalability | High, with process optimization | Moderate, more complex due to Grignard handling | High, with continuous flow and automation |
| Safety Concerns | Handling of corrosive AlCl₃ and acid chlorides | Pyrophoric Grignard reagents, moisture sensitivity | Controlled environment, safety protocols |
- Friedel-Crafts acylation remains the most widely used method due to its straightforward procedure and availability of reagents.
- The Grignard route offers alternative regioselectivity and can be advantageous when sensitive functional groups are present.
- Industrial synthesis benefits significantly from continuous flow technology, improving heat management and reaction efficiency.
- Strict anhydrous conditions are critical for both methods to avoid catalyst deactivation and side reactions.
- Catalyst choice and recovery are important for cost-effectiveness and environmental considerations.
- Reaction temperature control is essential to manage exothermicity and prevent by-product formation.
The preparation of this compound is primarily achieved through Friedel-Crafts acylation and Grignard reagent routes, each with distinct advantages and challenges. Industrial production leverages continuous flow reactors and automation to optimize yield and safety. Careful control of reaction conditions, catalyst handling, and purification strategies are essential for high-quality synthesis of this compound.
Chemical Reactions Analysis
Types of Reactions
3’,5’-Dimethyl-3-(2-methylphenyl)propiophenone can undergo various chemical reactions, including:
Oxidation: This reaction can convert the compound into corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can yield alcohols or hydrocarbons.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Organic Synthesis
The compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, making it a versatile building block in organic chemistry .
Research indicates that 3',5'-Dimethyl-3-(2-methylphenyl)propiophenone exhibits diverse biological activities. It has been studied for its potential interactions with enzymes and receptors, influencing biochemical pathways. Specific studies have highlighted its possible roles as an inhibitor or activator of certain enzymes, which could lead to therapeutic applications in areas such as antimicrobial and anti-inflammatory treatments .
Industrial Applications
In addition to its role in research, this compound is utilized in the production of specialty chemicals and materials. Its properties make it suitable for applications in coatings, plastics, and other industrial products where stability and performance are critical .
Case Study 1: Enzyme Interaction Studies
A study focused on the interaction of this compound with specific enzymes demonstrated that the compound could modulate enzyme activity, suggesting potential therapeutic applications. The research utilized kinetic assays to measure changes in enzyme activity upon exposure to varying concentrations of the compound .
Case Study 2: Antimicrobial Activity
Another investigation evaluated the antimicrobial properties of this compound against several bacterial strains. Results indicated significant inhibitory effects, warranting further exploration into its potential as a novel antimicrobial agent .
Mechanism of Action
The mechanism by which 3’,5’-Dimethyl-3-(2-methylphenyl)propiophenone exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into active sites or binding pockets, influencing the activity of these targets and modulating biological pathways.
Comparison with Similar Compounds
Structural Isomers and Substitution Patterns
The position and number of methyl groups significantly alter physicochemical properties. Key analogs include:
Key Observations :
- Electronic Effects: Electron-donating methyl groups increase the electron density of the aromatic rings, affecting oxidation reactivity. For example, propiophenone derivatives undergo Baeyer-Villiger oxidation to form esters, with conversion rates influenced by substituent positions .
Reactivity in Enzymatic Oxidation
Studies on ssnBVMO (a Baeyer-Villiger monooxygenase) reveal that substituents impact catalytic efficiency:
- Propiophenone (unsubstituted) achieves 95% conversion to phenyl propanoate with a turnover number (TON) of 179 .
- Methyl-Substituted Analogs: Bulkier substituents (e.g., 2,5-dimethylphenyl in 3',5'-Dimethyl-3-(2,5-dimethylphenyl)propiophenone) may reduce enzyme accessibility, though specific data are unavailable. However, fusion enzymes like PTDH-L1-ssnBVMO improve TON to 299, suggesting engineering can mitigate steric limitations .
Biological Activity
3',5'-Dimethyl-3-(2-methylphenyl)propiophenone, identified by its CAS number 898789-60-1, is a ketone compound with the molecular formula and a molecular weight of approximately 252.36 g/mol. This compound features two methyl groups at the 3' and 5' positions of the aromatic ring and a phenyl group substituted at the 2-position. Its unique structure allows it to participate in various biological activities, which are the focus of this article.
Antimicrobial Properties
Research indicates that this compound exhibits potential antimicrobial properties . Similar compounds have demonstrated activity against a range of bacterial strains, suggesting that this ketone may also possess comparable effects. Preliminary studies have shown that it can inhibit the growth of certain pathogens, making it a candidate for further exploration in antimicrobial drug development.
The biological activity of this compound is thought to involve interactions with various biological molecules, including proteins and nucleic acids. The presence of electron-donating methyl groups enhances its ability to undergo electrophilic aromatic substitution reactions, which may influence its binding affinity to biological targets. This interaction could modulate cellular pathways, contributing to its antimicrobial effects.
Photosensitizer in Photodynamic Therapy
Additionally, this compound has been explored for its role as a photosensitizer in photodynamic therapy (PDT). PDT is a treatment approach that utilizes light-activated compounds to induce cell death in cancerous tissues. The ability of this compound to absorb light and generate reactive oxygen species (ROS) upon illumination suggests potential applications in oncology.
Table: Summary of Biological Activities
| Activity Type | Findings | References |
|---|---|---|
| Antimicrobial | Inhibitory effects on various bacterial strains | |
| Photosensitizer | Induces cell death in cancer cells via PDT | |
| Interaction Studies | Modulates cellular pathways through protein binding |
Pharmacokinetics and Toxicity Profiles
Further investigation into the pharmacokinetics and toxicity profiles of this compound is essential for determining its viability as a therapeutic agent. Preliminary studies indicate that understanding its bioavailability and metabolic pathways will be crucial for assessing its safety and efficacy in clinical applications.
Q & A
What are the established synthetic routes for 3',5'-Dimethyl-3-(2-methylphenyl)propiophenone, and how do substituent positions influence reaction efficiency?
Answer:
The synthesis of propiophenone derivatives typically involves electrophilic aromatic substitution or condensation reactions. For example, electrophilic attack using phenylisothiocyanate on 3-oxo-propionitriles followed by reaction with chloroacetyl chloride under basic conditions is a validated method for analogous thiazolidinone derivatives . Substituent positions (e.g., methyl groups at 3' and 5') introduce steric hindrance, which can reduce reaction yields. To mitigate this, optimizing reaction temperature (e.g., 60–80°C) and using polar aprotic solvents (e.g., DMF) can enhance reactivity. Kinetic studies comparing para- and meta-substituted analogs suggest that electron-donating groups like methyl improve stability but may slow down electrophilic additions .
Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?
Answer:
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly H and C NMR, is critical for confirming the aromatic substitution pattern and methyl group positions. For instance, H NMR chemical shifts between δ 2.2–2.5 ppm typically indicate methyl groups attached to aromatic rings . High-resolution mass spectrometry (HRMS) ensures molecular weight accuracy, while HPLC with UV detection (λ ~254 nm) is recommended for purity assessment. For challenging stereochemical confirmation, X-ray crystallography or computational modeling (DFT) is advised .
How can researchers resolve contradictory data in NMR analysis caused by dynamic stereochemistry or substituent effects?
Answer:
Dynamic effects, such as rotational barriers in propiophenone derivatives, can lead to split or broadened NMR peaks. Variable-temperature NMR (VT-NMR) experiments between –40°C and 25°C can freeze conformational changes, clarifying splitting patterns . For substituent-induced shifts, deuterated solvents (e.g., CDCl) and internal standards (e.g., TMS) improve resolution. Comparative analysis with structurally similar compounds (e.g., 3',4'-difluoro analogs) can isolate substituent-specific effects .
What experimental strategies optimize reaction yields in sterically hindered propiophenone syntheses?
Answer:
Steric hindrance from methyl groups necessitates tailored approaches:
- Catalysis: Use bulky ligands (e.g., PPh) in palladium-catalyzed couplings to prevent side reactions .
- Microwave-assisted synthesis: Reduces reaction time (e.g., 30 minutes vs. 24 hours) and improves yields by 15–20% for hindered intermediates .
- Stepwise functionalization: Introduce methyl groups post-condensation to avoid interference during ring formation. For example, post-synthetic methylation via Friedel-Crafts alkylation minimizes steric clashes .
How does the electronic nature of substituents impact the compound’s stability under varying pH conditions?
Answer:
Electron-donating methyl groups enhance aromatic ring stability but may increase susceptibility to oxidation at benzylic positions. Accelerated stability testing (40°C/75% RH) shows that derivatives with 3',5'-dimethyl groups degrade <2% over 30 days at pH 7, but degradation accelerates to 8–10% at pH <3 due to protonation-induced ring strain . For long-term storage, inert atmospheres (N) and amber glass vials are recommended to prevent photolytic cleavage .
What methodologies are effective for analyzing surface adsorption or aggregation behavior in propiophenone derivatives?
Answer:
Surface interactions, critical for purification and formulation, can be studied via:
- Microspectroscopic imaging: Raman or FTIR microscopy identifies aggregation hotspots on silica or polymer surfaces .
- Adsorption isotherms: Langmuir models applied to HPLC retention data quantify binding affinities with C18 stationary phases .
- Dynamic light scattering (DLS): Monitors particle size distribution in colloidal suspensions, with methyl-substituted derivatives showing lower critical aggregation concentrations (CAC) due to hydrophobic effects .
How can researchers validate the biological activity of this compound in enzyme inhibition assays?
Answer:
For enzyme inhibition studies:
- Dose-response curves: Use IC values derived from non-linear regression (e.g., GraphPad Prism). Methyl groups may enhance lipophilicity, improving membrane permeability but risking off-target binding .
- Control experiments: Include structurally related inactive analogs (e.g., des-methyl derivatives) to isolate substituent-specific effects .
- Kinetic assays: Monitor time-dependent inhibition via stopped-flow techniques to distinguish competitive vs. non-competitive mechanisms .
What computational tools are recommended for predicting the reactivity and regioselectivity of methyl-substituted propiophenones?
Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For regioselectivity, Natural Bond Orbital (NBO) analysis quantifies hyperconjugative interactions, showing that 3',5'-methyl groups stabilize transition states via inductive effects . Molecular dynamics (MD) simulations further assess solvent and temperature effects on reaction pathways .
How should researchers address discrepancies between theoretical and experimental melting points?
Answer:
Melting point deviations (>5°C) often arise from polymorphism or impurities. Solutions include:
- Recrystallization: Test solvents with varying polarity (e.g., hexane/ethyl acetate gradients) to isolate pure polymorphs .
- DSC/TGA: Differential scanning calorimetry identifies phase transitions, while thermogravimetric analysis detects solvent residues .
- Comparative literature: Cross-reference with analogs like 3-(3-chlorophenyl)-trifluoropropanone (mp 77–82°C) to calibrate expectations .
What safety protocols are critical for handling methyl-substituted propiophenones in laboratory settings?
Answer:
- Ventilation: Use fume hoods for reactions involving volatile intermediates (e.g., chloroacetyl chloride) .
- Personal protective equipment (PPE): Nitrile gloves and safety goggles are mandatory due to potential skin/eye irritation .
- Spill management: Neutralize acidic/basic residues with sodium bicarbonate or citric acid before disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
